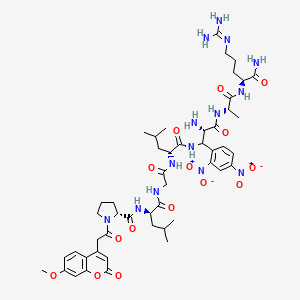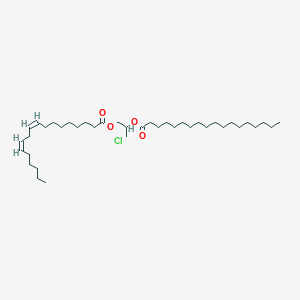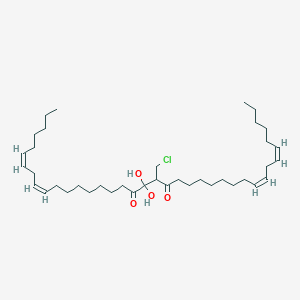
Zolazepam-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zolazepam-d3 is a deuterated form of zolazepam, a pyrazolodiazepinone derivative structurally related to benzodiazepine drugs. It is primarily used as an anesthetic in veterinary medicine, often in combination with other drugs such as tiletamine or xylazine. This compound is notable for its enhanced stability and unique isotopic labeling, which makes it valuable in various scientific research applications.
Vorbereitungsmethoden
The synthesis of zolazepam-d3 involves several key steps:
Synthesis of Key Intermediate: The preparation begins with the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone.
Methyl Amination: The intermediate undergoes methyl amination to form an amino ketone.
Acylation and Conversion: The amino ketone is acylated with bromoacetyl bromide, followed by conversion to an azidoacetamide.
Catalytic Hydrogenation and Cyclization: The azidoacetamide derivative is subjected to catalytic hydrogenation and cyclization to form the final pyrazolodiazepinone structure.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Zolazepam-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zolazepam-d3 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of zolazepam in animal models.
Medicine: It is employed in preclinical studies to investigate the anesthetic and sedative effects of zolazepam and its interactions with other drugs.
Wirkmechanismus
Zolazepam-d3 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA-A receptors, where this compound acts as a positive allosteric modulator, increasing the receptor’s affinity for GABA .
Vergleich Mit ähnlichen Verbindungen
Zolazepam-d3 is compared with other similar compounds such as:
Diazepam: Both are benzodiazepine derivatives, but this compound has a faster onset of action and is more potent.
Tiletamine: Often used in combination with zolazepam, tiletamine is a dissociative anesthetic with different pharmacological properties.
Xylazine: An alpha-2 adrenergic receptor agonist used in combination with zolazepam for its sedative effects.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for more precise analytical studies.
Eigenschaften
CAS-Nummer |
1286480-83-8 |
|---|---|
Molekularformel |
C₁₅H₁₂D₃FN₄O |
Molekulargewicht |
289.32 |
Synonyme |
4-(2-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one-d3; 4-(o-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-_x000B_one-d3; CI 716; Flupyrazapon; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)





![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
